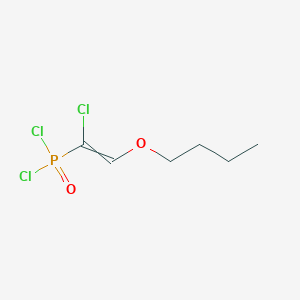
(2-Butoxy-1-chloroethenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butoxy-1-chloroethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a butoxy and chloroethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-1-chloroethenyl)phosphonic dichloride typically involves the reaction of phosphorus pentachloride with butoxyethene derivatives. A common method includes the treatment of intermediate adducts of ethers and phosphorus pentachloride with hydroxylammonium sulfate . The reaction proceeds at room temperature in an aprotic solvent like benzene, resulting in the formation of the desired phosphonic dichloride compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using phosphorus pentachloride and appropriate butoxyethene derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-1-chloroethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydroxylammonium sulfate, which facilitates the formation of the phosphonic dichloride group . Reactions are typically carried out in aprotic solvents like benzene at room temperature.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonamide derivatives, while reactions with alcohols can produce phosphonate esters.
Scientific Research Applications
(2-Butoxy-1-chloroethenyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of (2-Butoxy-1-chloroethenyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid Derivatives: Compounds like phosphonic acid and its esters share similar reactivity due to the presence of the phosphonic group.
Phosphorus Pentachloride Derivatives: Compounds derived from phosphorus pentachloride exhibit similar chemical behavior in terms of substitution reactions.
Uniqueness
(2-Butoxy-1-chloroethenyl)phosphonic dichloride is unique due to the combination of the butoxy and chloroethenyl groups attached to the phosphonic dichloride moiety
Properties
CAS No. |
51104-57-5 |
|---|---|
Molecular Formula |
C6H10Cl3O2P |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
1-(2-chloro-2-dichlorophosphorylethenoxy)butane |
InChI |
InChI=1S/C6H10Cl3O2P/c1-2-3-4-11-5-6(7)12(8,9)10/h5H,2-4H2,1H3 |
InChI Key |
RGJRPZXYBGVGGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=C(P(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















